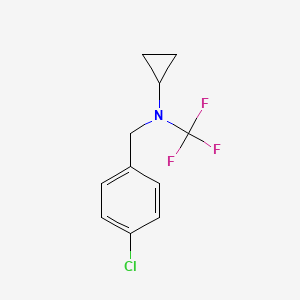

N-(4-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine

Description

N-(4-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine is a cyclopropanamine derivative characterized by a cyclopropyl ring substituted with a 4-chlorobenzyl group and a trifluoromethyl (-CF₃) moiety. This structure combines halogenated aromatic and fluorinated alkyl components, which are common in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-N-(trifluoromethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF3N/c12-9-3-1-8(2-4-9)7-16(10-5-6-10)11(13,14)15/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSHXGPSGQOQIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401175117 | |

| Record name | Benzenemethanamine, 4-chloro-N-cyclopropyl-N-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420962-80-6 | |

| Record name | Benzenemethanamine, 4-chloro-N-cyclopropyl-N-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420962-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 4-chloro-N-cyclopropyl-N-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401175117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Introduction of the 4-Chlorobenzyl Group: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable nucleophile attacks a benzyl halide.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonates are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine exhibit strong anticancer properties. For instance, studies have shown that certain derivatives can effectively inhibit cell proliferation in various cancer types, including acute myeloid leukemia (AML), medulloblastoma (MB), and glioblastoma (GBM) . The mechanism often involves the modulation of key signaling pathways associated with cancer cell survival and proliferation.

Monoamine Oxidase Inhibition

This compound may also serve as a selective inhibitor of monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters. Inhibitors of MAO are valuable in treating mood disorders and neurodegenerative diseases such as Parkinson’s disease . The structural features of this compound suggest it could interact favorably with the active site of MAO, enhancing its efficacy as a therapeutic agent.

Biochemical Interactions

Enzyme Interaction Studies

The compound has been subjected to various enzyme interaction studies, revealing its potential to form covalent bonds with target enzymes. For example, it has shown promising results in binding assays against several kinases, indicating that it may modulate kinase activity, which is crucial in cancer signaling pathways .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be elucidated through experimental studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the benzyl ring or cyclopropanamine backbone. Key comparisons include:

Key Observations :

- Halogen Effects : The 4-chloro substituent in the target compound may enhance electronegativity and binding affinity compared to methyl (N-(4-Methylbenzyl)cyclopropanamine) or bromo (N-(4-Bromobenzyl)cyclopropanamine) analogs. Chlorine’s smaller size vs. bromine could improve steric compatibility in biological targets .

- Fluorinated vs. Non-Fluorinated Groups: The -CF₃ group increases lipophilicity and metabolic resistance compared to non-fluorinated analogs like cyprofuram (carboxamide) .

- Amine vs. Amide Backbone : Unlike tranylcypromine derivatives (amide-based anti-LSD1 agents) , the primary amine in the target compound may exhibit different pharmacokinetic properties, such as higher solubility but reduced enzymatic stability.

Biological Activity

N-(4-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, activity profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine core substituted with a 4-chlorobenzyl group and a trifluoromethyl group. The presence of these substituents is believed to influence its lipophilicity and interaction with biological targets.

The mechanism of action for this compound involves several key interactions:

- Lipophilicity Enhancement : The trifluoromethyl group increases the compound's ability to cross cellular membranes, facilitating access to intracellular targets.

- Hydrogen Bonding : The chlorobenzyl moiety may engage in hydrogen bonding with specific receptors or enzymes, modulating various biological pathways.

- Amine Group Interactions : The amine can form ionic or covalent bonds, further influencing the compound's biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antifungal and antibacterial properties. For instance, studies on related chlorobenzyl derivatives have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 3.9 μg/mL to 62.5 μg/mL against various fungal strains, indicating effective fungicidal activity .

- Cytotoxicity : Related compounds demonstrated IC50 values for human keratinocytes around 7.90 μg/mL, suggesting mild cytotoxic effects while retaining antifungal efficacy .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Similar structures have been investigated for their ability to inhibit the NF-κB pathway, which plays a critical role in inflammation. For example:

- Alkylthiourea derivatives have shown selective inhibition of NF-κB activation in macrophage-like cells, which could be a therapeutic target for inflammatory diseases .

Study on Antifungal Activity

A significant study evaluated the antifungal activity of 4-chlorobenzyl p-coumarate, a compound structurally related to this compound. The findings included:

| Parameter | Value |

|---|---|

| MIC (against Candida spp.) | 3.9 - 62.5 μg/mL |

| MFC (Minimum Fungicidal Concentration) | Not specified |

| IC50 (for keratinocytes) | 7.90 ± 0.40 μg/mL |

This study highlighted the compound's ability to alter fungal micromorphology and inhibit biofilm formation, showcasing its potential as an antifungal agent .

Study on Anti-inflammatory Activity

Another investigation focused on compounds with similar structural features that inhibit NF-κB translocation in THP-1 cells. The results indicated:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chlorobenzyl)-N-(trifluoromethyl)cyclopropanamine, and how do reaction conditions influence yield?

- Methodology : Begin with nucleophilic substitution between 4-chlorobenzylamine and trifluoromethyl cyclopropane derivatives. Catalytic hydrogenation (e.g., Pt catalysts) may stabilize the cyclopropane ring while introducing substituents . Monitor reaction progress via TLC or GC-FID to optimize stoichiometry and solvent polarity .

- Key Considerations : Halogenated benzyl groups (e.g., 4-chloro vs. 4-bromo) affect reaction kinetics; use analogs like N-(4-bromobenzyl)-2-methyl-1-propanamine hydrochloride as reference for adjusting reaction times and temperatures .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Step-by-Step :

- 1H/13C NMR : Compare chemical shifts with structurally similar compounds (e.g., N-(4-chlorophenethyl)-2-(trifluoromethyl)benzenesulfonamide). Look for characteristic peaks: δ ~4.7 ppm (methylene protons adjacent to cyclopropane) and δ ~120-130 ppm (CF₃ group in 13C NMR) .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, analogs like N-(4-chlorobenzyl)-3-(4-phenyltriazolyl)azetidine derivatives show HRMS matches within 0.5 ppm .

Q. What preliminary assays are recommended to assess its biological activity?

- Approach : Screen for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorogenic substrates. The trifluoromethyl group may enhance hydrophobic interactions with active sites . For receptor binding, utilize radioligand displacement assays targeting GPCRs, leveraging structural similarities to cyclopropanamine-based CNS agents .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in observed vs. predicted binding affinities?

- Strategy : Perform molecular docking (AutoDock Vina) using crystal structures of homologous targets (e.g., pyrimidin-2-amine derivatives). Parameterize the CF₃ group’s electronegativity and the cyclopropane ring’s strain energy explicitly . Validate with MD simulations (AMBER) to assess stability of ligand-receptor complexes .

- Case Study : For N-(4-chlorobenzyl)pyrimidin-2-amine analogs, discrepancies between in silico and experimental IC₅₀ values were resolved by adjusting torsional parameters for the benzyl-cyclopropane linkage .

Q. What strategies address discrepancies in spectral data between synthetic batches?

- Troubleshooting :

- NMR Contradictions : If methylene proton splitting patterns vary, check for diastereomer formation due to cyclopropane ring strain. Use chiral columns (e.g., Chiralpak IA) to isolate enantiomers .

- Mass Spec Anomalies : Trace impurities (e.g., residual 4-chlorobenzyl chloride) may produce adducts. Employ preparative HPLC with a C18 column and 0.1% TFA buffer to purify .

Q. How does the 4-chlorobenzyl group influence pharmacokinetic properties compared to halogen-substituted analogs?

- Comparative Analysis :

- Lipophilicity : Calculate logP values (e.g., Crippen or McGowan methods) to compare with bromo/fluoro analogs. The 4-Cl substituent increases logP by ~0.5 vs. 4-F, enhancing membrane permeability but potentially reducing solubility .

- Metabolic Stability : Incubate with liver microsomes; the electron-withdrawing Cl group may slow oxidative metabolism compared to 4-methyl derivatives .

Q. What mechanistic hypotheses explain its interaction with cytochrome P450 enzymes?

- Hypothesis Testing :

- CYP3A4 Inhibition : The cyclopropane ring may induce conformational changes in the heme-binding pocket. Test via UV-Vis spectroscopy for Type II binding (Fe²⁺ spin state shift) .

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition modality. Competitive inhibition is likely if the trifluoromethyl group mimics endogenous substrates (e.g., steroid derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.